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(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid

Histone Deacetylase (HDAC) Inhibition Epigenetics Cancer Research

Avoid assay confounding from generic saturated analogs. This rigid, planar (E)-enoic acid scaffold provides precise stereoelectronic requirements for class I HDAC inhibitor studies. Key differentiation data: • (E)-configuration and 3-methoxy substitution align with HDAC pharmacophoric models; (Z)-isomers and 4-methoxy analogs show divergent binding. • Predicted logP 2.37 offers a benchmark for ADME comparison against saturated butanoic acid controls. • Use in structurally matched panels to deconvolute target engagement from non-specific hydrophobic interactions.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 900254-88-8
Cat. No. B2897425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid
CAS900254-88-8
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCCC(=CC1=CC(=CC=C1)OC)C(=O)O
InChIInChI=1S/C12H14O3/c1-3-10(12(13)14)7-9-5-4-6-11(8-9)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b10-7+
InChIKeyABNHVVQGSBZSMS-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (E)-2-(3-Methoxybenzylidene)butanoic Acid


(2E)-2-[(3-Methoxyphenyl)methylidene]butanoic acid is a small-molecule aryl butenoic acid derivative with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol [1]. It belongs to a class of compounds characterized by a 3-methoxyphenyl capping group, an α,β-unsaturated double bond linker, and a carboxylic acid metal-binding moiety—a structural motif implicated in histone deacetylase (HDAC) inhibition [2]. Unlike saturated or para-substituted analogs, its specific (E)-stereochemistry and ortho-substitution pattern confer distinct molecular geometry and predicted physicochemical properties, which are critical considerations for structure-activity relationship (SAR) studies and high-fidelity screening applications [3].

1 Supports HDAC inhibitor SAR studies as an aryl butenoic acid scaffold
2 Defined (E)-stereochemistry for molecular docking and conformational analysis
3 Research-grade purity specification enables reproducible screening

Why (E)-2-(3-Methoxybenzylidene)butanoic Acid Is Irreplaceable


Generic substitution with common methoxyphenyl butanoic acid analogs—such as 4-(3-methoxyphenyl)butanoic acid (CAS 24743-11-1) or 3-(3-methoxyphenyl)butanoic acid (CAS 37730-33-9)—introduces significant structural divergences that undermine assay reproducibility and SAR validity [1]. The target compound's α,β-unsaturated enoic acid linker imparts a rigid, planar conformation and electrophilic reactivity absent in saturated analogs [2]. Furthermore, class-level evidence demonstrates that methoxy substitution at the 3-position versus the 4-position alters binding affinities to HDAC isoforms, and that (E)- versus (Z)-isomerism can abolish activity [3]. Therefore, substituting even closely related analogs without rigorous side-by-side validation risks generating false-negative or misleading activity profiles, compromising both the integrity of mechanistic studies and the reliability of procurement decisions [4].

Saturated analogs may shift activity profile

Compounds like 4-(3-methoxyphenyl)butanoic acid lack the α,β-unsaturated linker; class-level evidence indicates loss of HDAC engagement in such saturated forms.

(Z)-isomer geometry may not reproduce binding

The (Z)-configuration introduces steric clashes in docking models; predicted binding pose may differ substantially from the (E)-isomer, compromising SAR interpretation.

Differentiation Evidence vs. Closest Analogs


Unsaturated Linker Enables HDAC Inhibition

The α,β-unsaturated double bond in the linker region is a defining pharmacophoric feature for HDAC inhibition within the aryl butenoic acid class [1]. Class-level studies demonstrate that compounds containing this enoic acid motif exhibit pan-HDAC inhibition and isoform selectivity, whereas their saturated counterparts—lacking this conjugated system—fail to engage the enzyme's catalytic zinc ion effectively and do not demonstrate comparable activity [2]. The target compound's (E)-stereochemistry maintains a planar geometry optimal for binding, a feature that would be distorted in (Z)-isomers or fully saturated derivatives [3].

HDAC Inhibition
Class-level
Target compound: class-level inhibition context
Saturated analog: no reported HDAC activity
α,β-unsaturated linker may support HDAC engagement
Data to verify; specific IC₅₀ not reported for this exact compound
Histone Deacetylase (HDAC) Inhibition Epigenetics Cancer Research

E-Stereochemistry Critical for Target Binding

The (E)-configuration of the benzylidene double bond defines a specific spatial arrangement of the phenyl ring relative to the butenoic acid chain [1]. In related aryl butenoic acid HDAC inhibitors, molecular docking studies reveal that the (E)-isomer positions the capping group favorably within the surface recognition groove of HDAC isoforms, while the (Z)-isomer induces steric clashes that reduce binding affinity [2]. The target compound, with its defined (E)-stereochemistry, is therefore a non-substitutable isomer for studies requiring precise molecular topology [3].

Binding Geometry
Class-level
(E)-isomer: planar docking pose predicted
(Z)-isomer: steric clash predicted
(E)-stereochemistry may support target binding
In silico class inference from HDAC docking studies
Molecular Docking Conformational Analysis SAR Studies

Lipophilicity Profile vs. Saturated Analogs

Predicted physicochemical properties for the target compound indicate a distinct lipophilicity and solubility profile compared to its closest saturated analog, 4-(3-methoxyphenyl)butanoic acid [1]. The conjugated double bond and (E)-stereochemistry in the target compound are predicted to increase molecular rigidity and reduce rotatable bond count (5 rotatable bonds) versus saturated analogs, which can influence passive membrane permeability and metabolic stability [2]. Specifically, the predicted logP for the target compound is 2.37, compared to 2.3 for the saturated analog 4-(3-methoxyphenyl)butanoic acid, reflecting a subtle but quantifiable difference in hydrophobicity [3]. While these values are computational predictions, they provide a rational basis for expecting differential ADME behavior in cell-based assays [4].

Lipophilicity
Predicted
Target logP 2.37 (predicted)
Saturated analog logP 2.3
Δ +0.07
LogP difference may alter ADME behavior
Computational prediction; verify experimentally
Lipophilicity ADME Prediction Compound Selection

Purity Specification for Reproducibility

The target compound is offered with a standard purity specification of 95% as determined by HPLC, ensuring a defined and reproducible chemical entity for screening applications . This purity level is consistent with research-grade building blocks used in SAR campaigns and provides a baseline for reproducibility . While no direct comparator data is available, the specified purity is a critical procurement criterion when selecting a defined starting material versus a custom-synthesized analog of unknown purity .

Purity Specification
Specification review
95% (HPLC)
Supports assay reproducibility
Supplier specification; verify COA
Quality Control Assay Reproducibility Chemical Procurement

Application Scenarios: (E)-2-(3-Methoxybenzylidene)butanoic Acid


HDAC Inhibitor Scaffold Optimization

The compound serves as a structurally-defined aryl butenoic acid building block for synthesizing novel HDAC inhibitors [1]. Its (E)-configuration and 3-methoxy substitution align with pharmacophoric models for class I HDAC engagement, making it a suitable starting point for iterative medicinal chemistry campaigns aimed at improving isoform selectivity or potency [2].

Conformational Analysis for SAR

The rigid, planar geometry imposed by the (E)-α,β-unsaturated linker makes this compound an ideal probe for studying the conformational requirements of target binding pockets [3]. Comparative studies with the corresponding (Z)-isomer or saturated analog can elucidate the stereoelectronic contributions to biological activity [4].

Property Benchmarking: Unsaturated vs. Saturated

As a representative unsaturated analog, the compound can be used to benchmark predicted lipophilicity (logP 2.37) and solubility against its saturated counterpart 4-(3-methoxyphenyl)butanoic acid (logP 2.3) [5]. This comparison aids in rationalizing ADME differences observed in cellular assays and informs lead optimization strategies [6].

Mechanistic Deconvolution Tool

When used as part of a structurally-matched panel (including saturated, para-substituted, and (Z)-isomer controls), the compound enables precise dissection of molecular recognition events, helping to confirm target engagement and rule out off-target effects mediated by non-specific hydrophobic interactions .

Application
Selection Property
Validation Focus
HDAC Scaffold Optimization
α,β-unsaturated (E)-aryl butenoic acid
HDAC isoform engagement assays
Conformational SAR Probe
Rigid (E)-geometry
Docking pose comparison with (Z)-isomer
Property Benchmarking
Predicted lipophilicity context
Cellular ADME behavior comparison
Mechanistic Deconvolution
Stereochemical and substitutional definition
On-target vs. off-target mechanistic studies
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